molecular formula C19H24O2 B031059 1,3-Dibenzyloxy-2-ethylpropane CAS No. 33498-90-7

1,3-Dibenzyloxy-2-ethylpropane

Cat. No.: B031059
CAS No.: 33498-90-7
M. Wt: 284.4 g/mol
InChI Key: SOMSLSTWYULWJW-UHFFFAOYSA-N
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Description

1,3-Dibenzyloxy-2-ethylpropane: is an organic compound with the molecular formula C19H24O2 It is a derivative of propane, where two hydrogen atoms are replaced by benzyloxy groups and one hydrogen atom is replaced by an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxy-2-ethylpropane can be synthesized through a multi-step process involving the protection of hydroxyl groups, alkylation, and deprotection. One common method involves the following steps:

    Protection of Hydroxyl Groups: The starting material, 1,3-dihydroxypropane, is treated with benzyl chloride in the presence of a base such as sodium hydroxide to form 1,3-dibenzyloxypropane.

    Alkylation: The protected intermediate is then subjected to alkylation using ethyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the ethyl group at the second carbon position.

    Deprotection: Finally, the benzyl protecting groups are removed using hydrogenation in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibenzyloxy-2-ethylpropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups replacing the benzyloxy groups.

Scientific Research Applications

1,3-Dibenzyloxy-2-ethylpropane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-dibenzyloxy-2-ethylpropane involves its interaction with molecular targets and pathways within biological systems. The benzyloxy groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1,3-Dibenzyloxy-2-propanol: Similar structure but with a hydroxyl group instead of an ethyl group.

    1,3-Dibenzyloxy-2-acetone: Similar structure but with a carbonyl group instead of an ethyl group.

    1,3-Dibenzyloxy-2-methylpropane: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1,3-Dibenzyloxy-2-ethylpropane is unique due to the presence of both benzyloxy and ethyl groups, which confer distinct chemical and physical properties. The ethyl group enhances its lipophilicity compared to similar compounds with hydroxyl or carbonyl groups, potentially increasing its biological activity and applications in various fields.

Properties

IUPAC Name

2-(phenylmethoxymethyl)butoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-2-17(13-20-15-18-9-5-3-6-10-18)14-21-16-19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMSLSTWYULWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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